molecular formula C18H13N3O3S B2410752 N'-(4-methyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide CAS No. 851977-99-6

N'-(4-methyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide

Cat. No.: B2410752
CAS No.: 851977-99-6
M. Wt: 351.38
InChI Key: CZAJZRGZNQGUHL-UHFFFAOYSA-N
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Description

N’-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

The synthesis of N’-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N’-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that the compound can bind to protein receptors, thereby modulating their activity .

Comparison with Similar Compounds

N’-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide can be compared with other benzothiazole derivatives, such as:

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications .

Properties

IUPAC Name

N'-(4-methyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c1-10-5-4-8-14-15(10)19-18(25-14)21-20-16(22)12-9-11-6-2-3-7-13(11)24-17(12)23/h2-9H,1H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAJZRGZNQGUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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